molecular formula C6H13NO2 B1588796 n-(2-Methylpropyl)glycine CAS No. 3182-85-2

n-(2-Methylpropyl)glycine

Cat. No.: B1588796
CAS No.: 3182-85-2
M. Wt: 131.17 g/mol
InChI Key: VKZGJEWGVNFKPE-UHFFFAOYSA-N
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Description

Contextualization as a Non-Proteinogenic Amino Acid in Research Disciplines

In biochemistry, a distinction is made between proteinogenic amino acids, which are the 22 types naturally encoded in an organism's genome for protein assembly, and non-proteinogenic amino acids (NPAAs). wikipedia.org N-(2-Methylpropyl)glycine falls into the latter category as it is not one of the standard building blocks of proteins. nih.govwikipedia.org

NPAAs, which number in the thousands and can be found in nature or created synthetically, are crucial in various biological and chemical contexts. wikipedia.org They serve as intermediates in metabolic pathways, components of bacterial cell walls, and even as neurotransmitters. wikipedia.orgnih.gov In research, synthetic NPAAs like this compound are used to create novel peptide structures and other complex molecules. google.comnih.gov The incorporation of NPAAs can confer unique properties, such as enhanced stability or specific biological activities, to the resulting molecules. nih.gov

Structural Characteristics and Their Implications for Reactivity and Biological Interactions

The chemical identity and behavior of this compound are dictated by its molecular structure, which consists of a central glycine (B1666218) core with an isobutyl group attached to the nitrogen atom. nih.gov

PropertyValue
IUPAC Name 2-(2-methylpropylamino)acetic acid
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS Number 3182-85-2
Synonyms N-isobutylglycine, Isobutylglycine

Table 1: Chemical Properties of this compound. Data sourced from cymitquimica.comnih.govsigmaaldrich.com.

The defining feature of this compound is the N-substituted isobutyl group (a branched alkyl side chain). nih.gov This structural element significantly influences the molecule's physical and chemical properties compared to simpler amino acids like glycine. The branching of the alkyl chain can impact thermophysical properties and biological activity. rsc.org

Research on the structure-activity relationships of various compounds has shown that the introduction of a branched alkyl substituent, such as an isobutyl group, can increase biological activity. jst.go.jp For instance, in a study on Glycine Transporter 1 (GlyT1) inhibitors, replacing a methyl group with an isobutyl group on the nitrogen atom of an amide linker led to a significant increase in inhibitory activity. jst.go.jp This enhancement is often attributed to steric and electronic effects. The bulky nature of the isobutyl group can create steric hindrance that may promote a more favorable binding conformation with a biological target. nih.gov Furthermore, the alkyl group can influence the molecule's lipophilicity, which affects its ability to cross biological membranes and interact with nonpolar pockets in proteins. ontosight.ai

Like other amino acids, this compound can exist as a zwitterion, particularly in aqueous solutions at neutral pH. askfilo.com A zwitterion is a molecule that contains both a positive and a negative electrical charge but has a net charge of zero. askfilo.com

This occurs because the amino group (-NH-) is basic and can accept a proton to become a positively charged secondary ammonium (B1175870) group (-NH2+-), while the carboxylic acid group (-COOH) is acidic and can donate a proton to become a negatively charged carboxylate group (-COO⁻). askfilo.com

Zwitterionic Form of this compound: (CH₃)₂CHCH₂-NH₂⁺-CH₂-COO⁻

The zwitterionic nature is critical for the compound's interactions in biological systems. askfilo.com The presence of both positive and negative charges allows it to interact with water molecules, contributing to its solubility. In the gas phase, the non-charge-separated form is generally more stable, but in solution, the zwitterionic structure is stabilized by the polar environment. utah.edu This dual-charge characteristic enables a variety of electrostatic interactions, including the formation of hydrogen bonds, which are fundamental to its binding with enzymes and receptors. acs.orgutah.edu

Overview of its Role as a Key Building Block in Advanced Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. cymitquimica.com Its structure makes it a useful intermediate for creating more complex molecules, particularly derivatives of peptides and other pharmacologically relevant compounds. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(2)3-7-4-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZGJEWGVNFKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437397
Record name N-isobutylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3182-85-2
Record name N-isobutylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N 2 Methylpropyl Glycine and Its Derivatives

Direct Synthetic Approaches for N-(2-Methylpropyl)glycine

Several direct methods have been established for the synthesis of this compound, each with distinct advantages and applications. These approaches include alkylation reactions, peptide coupling, and aminolysis of haloacetic acids.

Alkylation Reactions of Glycine (B1666218) and its Derivatives

The direct alkylation of glycine or its ester derivatives with a 2-methylpropyl (isobutyl) containing electrophile is a common strategy. To avoid side reactions and promote N-alkylation over O-alkylation, the carboxyl group of glycine is typically protected as an ester, such as a tert-butyl or ethyl ester. The reaction generally proceeds by nucleophilic substitution, where the amino group of the glycine derivative attacks the electrophilic carbon of the alkylating agent.

A representative reaction involves the alkylation of a glycine ester with isobutyl bromide. The use of a base is essential to deprotonate the amino group, thereby increasing its nucleophilicity.

ReactantsReagentsSolventProduct
Glycine ethyl esterIsobutyl bromide, Base (e.g., K₂CO₃)Acetonitrile (B52724) or DMFThis compound ethyl ester

Subsequent hydrolysis of the resulting ester under acidic or basic conditions yields the final this compound product. The choice of ester protecting group is critical; for instance, a tert-butyl ester can be cleaved under mild acidic conditions, which is advantageous when other acid-labile protecting groups are present in the molecule.

Peptide Coupling Methodologies Utilizing 2-Methylpropylamine and Glycine Derivatives

Peptide coupling techniques can be adapted to form the N-C bond in this compound. This approach involves the reaction of a glycine derivative, with its amino group protected, and 2-methylpropylamine (isobutylamine). The carboxyl group of the N-protected glycine is activated by a coupling agent, facilitating the formation of an amide bond with the amine.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). The N-protecting group on the glycine, for example, a tert-butyloxycarbonyl (Boc) group, prevents self-condensation and directs the reaction to form the desired N-alkylated product.

N-Protected GlycineAmineCoupling AgentProduct
Boc-Glycine2-MethylpropylamineDCCBoc-N-(2-Methylpropyl)glycinamide

Following the coupling reaction, the protecting group is removed to yield this compound. This methodology is particularly useful in the context of building larger peptide-like structures where N-substituted amino acid residues are desired.

Aminolysis Reactions of Chloroacetic Acid with 2-Methylpropylamine

A straightforward and widely used method for the synthesis of this compound is the aminolysis of chloroacetic acid with 2-methylpropylamine. orgoreview.com This reaction is a nucleophilic substitution where the amine displaces the chloride from the α-carbon of chloroacetic acid. The reaction is typically carried out in an aqueous medium, and an excess of the amine is often used to act as both the nucleophile and the base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows: ClCH₂COOH + 2 (CH₃)₂CHCH₂NH₂ → (CH₃)₂CHCH₂NHCH₂COOH + (CH₃)₂CHCH₂NH₃⁺Cl⁻

This method is advantageous due to the ready availability and low cost of the starting materials. The reaction progress can be monitored by the consumption of the starting materials. The product is typically obtained as a salt, which can then be purified.

Ion Exchange Reactions for Purification and Isolation

Following synthesis, particularly from methods like the aminolysis of chloroacetic acid, this compound is often present in a mixture with salts and unreacted starting materials. Ion exchange chromatography is a powerful technique for the purification and isolation of the desired amino acid. orgoreview.com

This method leverages the amphoteric nature of amino acids. The crude reaction mixture can be passed through a cation-exchange resin, which will bind the positively charged this compound at an acidic pH. Impurities can be washed away, and the pure amino acid can then be eluted by changing the pH or ionic strength of the buffer. Anion-exchange chromatography can also be employed, where the negatively charged carboxylate group of the amino acid binds to the resin at a basic pH.

Chromatography TypeResin TypeBinding ConditionElution Condition
Cation ExchangeStrong or weak acid resinAcidic pH (e.g., pH < pI)Basic solution (e.g., NH₄OH)
Anion ExchangeStrong or weak base resinBasic pH (e.g., pH > pI)Acidic solution

Synthesis of this compound-Containing Derivatives

The incorporation of this compound into peptides and other complex molecules requires strategic use of protecting groups to ensure selective bond formation and to prevent unwanted side reactions.

Strategic Implementation of N-Protection Groups in Peptide Synthesis (e.g., Fmoc-Gly-N-(2-methylpropyl))

In solid-phase peptide synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a commonly used N-protecting group due to its base-lability. The synthesis of Fmoc-N-(2-methylpropyl)glycine is a key step for its incorporation into a peptide chain using Fmoc-based chemistry.

The synthesis of Fmoc-N-(2-methylpropyl)glycine can be achieved by reacting this compound with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions. The base deprotonates the amino group of this compound, allowing it to act as a nucleophile and attack the carbonyl carbon of Fmoc-OSu.

ReactantsReagentsSolventProduct
This compoundFmoc-OSu, Base (e.g., NaHCO₃)Dioxane/WaterFmoc-N-(2-Methylpropyl)glycine

Once synthesized, Fmoc-N-(2-methylpropyl)glycine can be used as a building block in SPPS. The Fmoc group protects the secondary amine during the coupling of the subsequent amino acid in the peptide sequence. The Fmoc group is then removed with a mild base, typically a solution of piperidine (B6355638) in DMF, to allow for the next coupling reaction to occur at the newly deprotected amino group. This iterative process allows for the controlled, stepwise assembly of a peptide containing an N-substituted glycine residue.

Development of Green Chemistry Procedures for N-Substituted Glycine Derivatives

The synthesis of N-substituted glycine derivatives, including this compound, has increasingly moved towards environmentally benign processes. A significant green chemistry approach involves the reaction of primary amines with chloroacetic acid in an aqueous medium, completely avoiding the use of toxic organic solvents. nih.govacs.org This method is notable for its simplicity and adherence to the principles of green chemistry.

The general procedure involves the dropwise addition of an aqueous solution of an alkylamine (like isobutylamine (B53898) for the synthesis of this compound) to an aqueous solution of chloroacetic acid, typically in an ice bath to control the exothermic reaction. acs.org The mixture is then stirred for an extended period, often 24 hours, to ensure the completion of the nucleophilic substitution reaction. acs.org This one-pot synthesis is efficient and minimizes waste production. nih.gov

The characterization of these N-substituted glycine derivatives is thoroughly performed using various spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR, to confirm the successful synthesis and purity of the compounds. nih.govacs.org For instance, the formation of the glycine derivative is confirmed by the appearance of a peak around 1700 cm⁻¹ in the IR spectrum, corresponding to the carbonyl group of the carboxylic acid. nih.govacs.org NMR data further corroborates the structure, with characteristic signals for the CH₂ group of the glycine backbone appearing between 3.5 to 4 ppm in ¹H NMR spectra and 45 to 60 ppm in ¹³C NMR spectra. nih.govacs.org

ParameterDescriptionReference
ReactantsAlkylamine (e.g., Isobutylamine) and Chloroacetic Acid acs.org
SolventWater nih.govacs.org
Reaction ConditionStirring in an ice bath, followed by stirring at room temperature for 24 hours. acs.org
Key AdvantageAvoids the use of toxic organic solvents, aligning with green chemistry principles. nih.gov
Characterization MethodsFT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry nih.govacs.org
Table 1. Summary of Green Synthesis Procedure for N-Alkyl Glycine Derivatives.

Incorporation into Complex Molecular Architectures and Peptidomimetics

This compound, also known as N-isobutylglycine, is a valuable building block in the design of peptidomimetics—compounds that mimic the structure and function of natural peptides. nih.govworktribe.com The incorporation of N-alkylated amino acids like this compound into a peptide backbone introduces significant structural and functional modifications. nih.gov

One of the primary motivations for using these non-canonical amino acids is to enhance the therapeutic properties of peptides. N-alkylation prevents the formation of typical hydrogen bonds in the peptide backbone, which can alter the conformational flexibility and interaction patterns of the molecule. nih.gov This modification often leads to increased stability against proteolytic degradation by enzymes in the body, a common challenge with natural peptide drugs. nih.govworktribe.com Furthermore, the increased lipophilicity due to the isobutyl group can improve pharmacokinetic properties, such as membrane permeability and oral bioavailability. nih.gov

For example, N-isobutyl-glycine has been incorporated into peptidomimetic NADPH oxidase inhibitors, which have potential antithrombotic properties. worktribe.com In this context, it serves as a modification to the standard peptide structure to improve stability and activity. The use of such building blocks is a key strategy in medicinal chemistry to overcome the limitations of traditional peptide-based therapeutics. nih.gov These N-substituted glycines are part of a broader class of backbone-modified amino acids used to create more robust and effective peptidomimetics. nih.gov

Structural ModificationConsequenceTherapeutic AdvantageReference
N-Alkylation (Isobutyl group)Disrupts backbone hydrogen bonding; alters conformation.Modulates biological activity and receptor binding. nih.gov
Increased LipophilicityEnhances ability to cross cell membranes.Improved membrane permeability and pharmacokinetics. nih.gov
Steric HindranceBlocks access of proteolytic enzymes to the peptide backbone.Increased stability and resistance to degradation. nih.govworktribe.com
Table 2. Effects of Incorporating this compound into Peptidomimetics.

Stereoselective Synthesis Considerations in this compound Derivative Preparation

While this compound itself is an achiral molecule, the synthesis of its derivatives, particularly those involving substitution at the α-carbon of the glycine unit, requires careful consideration of stereochemistry. The creation of a new stereocenter on the glycine backbone necessitates stereoselective synthetic methods to control the spatial arrangement of the substituents.

A key strategy for achieving stereoselectivity involves the use of chelated enolates. For instance, N-acyl-glycine esters can be treated with a strong base in the presence of a metal salt to form a rigid, planar chelate complex. core.ac.uk This constrained structure allows for facial discrimination of the enolate, meaning that an incoming electrophile will preferentially attack from one side. core.ac.uk

In the context of preparing complex derivatives, methods like palladium-catalyzed allylic alkylation of these chelated enolates have been developed. core.ac.uk This approach allows for the stereoselective introduction of an allyl group, which can be further functionalized. The choice of reaction conditions, including the specific metal catalyst and ligands, can often be tuned to selectively produce one diastereomer over the other. core.ac.uk Although developed for N-(α-Hydroxyacyl)-glycine esters, these principles of using chelation to control stereochemistry are broadly applicable to the synthesis of complex, chiral derivatives of other N-substituted glycines like this compound. Such control is crucial when these derivatives are intended for use in chiral structures like peptides and other biologically active molecules where specific stereoisomers are required for activity. core.ac.uk

Chemical Reactivity and Transformation Mechanisms of N 2 Methylpropyl Glycine

Fundamental Chemical Reactions of the N-(2-Methylpropyl)glycine Scaffold

The this compound molecule possesses a foundational structure that can undergo several key types of chemical reactions, including oxidation, reduction, and condensation. These transformations alter the molecule's chemical properties and are fundamental to its role in broader synthetic pathways.

This compound is susceptible to oxidation, a process that can lead to the formation of corresponding oxo derivatives. smolecule.com These reactions typically target the carbon-nitrogen and carbon-hydrogen bonds within the molecule. The resulting oxo compounds may exhibit different biological activities or stability profiles compared to the parent molecule. smolecule.com For instance, analogous transformations in N-terminal glycine (B1666218) residues of proteins can convert the amine functionality into an aldehyde, creating a reactive "handle" for further chemical modifications. rsc.org This type of oxidation highlights a pathway for creating derivatives with altered chemical reactivity.

The carboxylic acid moiety of this compound can be subjected to reduction, yielding various amine derivatives. smolecule.com This transformation typically converts the carboxyl group (-COOH) into a primary alcohol (-CH₂OH), resulting in an amino alcohol. Such a reduction fundamentally alters the molecule's reactivity and potential applications in organic synthesis by replacing the acidic carboxyl function with a nucleophilic hydroxyl group. smolecule.com

A defining characteristic of this compound is its ability to undergo condensation reactions, which is central to the formation of peptides. smolecule.com This reaction involves the carboxyl group of one amino acid reacting with the amino group of another, resulting in the formation of a peptide bond (an amide linkage) and the elimination of a water molecule. khanacademy.orgyoutube.com The nitrogen of the secondary amine in this compound can act as a nucleophile, attacking the carbonyl carbon of another amino acid. khanacademy.org This process links the amino acid units together, forming the backbone of dipeptides and larger polypeptide chains. smolecule.com

Role in Complex Chemical Transformations, including Dipeptide Formation Mechanisms

The formation of a dipeptide involving this compound is a complex process that has been extensively studied using glycine as a model system. Computational studies reveal that the reaction can proceed through several mechanisms. One proposed pathway involves a concerted mechanism where the bond formation and proton transfers occur simultaneously through a single transition state. mst.eduresearchgate.net

Another mechanism involves a stepwise process with multiple intermediates. mst.edu In aqueous environments, a water molecule can actively participate, facilitating the proton exchange required for the reaction. The mechanism involves the formation of a six-atom ring in the transition state, where the assisting water molecule abstracts a proton from the attacking amine group while donating its own proton to the leaving hydroxyl group of the carboxylic acid, thereby lowering the activation energy of the reaction. nih.gov In prebiotic or biological contexts, the reaction can be facilitated by activating agents like adenosine (B11128) triphosphate (ATP). In this scenario, the carboxylic acid group is first activated by phosphorylation, forming a high-energy phosphoglycine intermediate, which is then more susceptible to nucleophilic attack by a second amino acid molecule to form the peptide bond. researchgate.net

Impact of Reaction Environment on Chemical Efficiency and Outcome (e.g., pH, Solvent Systems)

The chemical environment, particularly the pH and the solvent system used, has a profound impact on the reactivity of this compound and the efficiency of its transformations.

Effect of pH: The pH of the reaction medium is a critical factor governing the rate of reactions, especially peptide bond formation. The reactivity of the amino group is highly dependent on its protonation state. researchgate.net At a low pH (acidic conditions), the secondary amine of this compound will be protonated, forming a secondary ammonium (B1175870) ion. This positive charge deactivates the nitrogen as a nucleophile, significantly hindering its ability to participate in condensation reactions. As the pH increases towards alkaline conditions, the amino group becomes deprotonated, exponentially increasing the concentration of the reactive, neutral amine form. researchgate.net

Studies on glycine dimerization show that the reaction rate is nearly constant at a pH range of 3 to 7, increases significantly as the pH rises to a maximum at approximately 9.8, and then decreases with further increases in pH. researchgate.net The peak reactivity at pH 9.8 is attributed to the optimal concentration balance between the zwitterionic form and the anionic form of the amino acid, with the reaction between these two species being the fastest. researchgate.net

Interactive Data Table: pH Influence on Glycine Dimerization Rate This table, based on data for glycine, illustrates the principle of pH-dependent reactivity applicable to this compound.

pH ValueRelative Dimerization RatePredominant Species Involved
3-7Low / ConstantGly± + Gly±
8IncreasingGly± + Gly−
9.8MaximumGly± + Gly− (Optimal Ratio)
>10DecreasingGly− + Gly−
Gly± represents the zwitterionic form, and Gly− represents the anionic form. researchgate.net

Solvent Systems: The choice of solvent can also dramatically influence reaction mechanisms and rates. Computational studies on the formation of diglycine show that polar, protic solvents like water and methanol (B129727) can actively assist in the reaction by facilitating the necessary proton transfers. nih.gov These solvents can lower the energetic barrier of activation compared to reactions run in the gas phase or in non-polar, aprotic solvents like cyclohexane. nih.gov The data suggests that while both water and methanol are effective, methanol may be a slightly better medium for promoting peptide bond formation from both a kinetic and thermodynamic standpoint in this model. nih.gov

Interactive Data Table: Solvent Effect on Activation Energy of Dipeptide Formation This table, based on computational data for glycine, demonstrates how the reaction environment alters the energy requirements for peptide bond formation.

Reaction MediumActivation Energy (ΔG#) (kcal mol⁻¹)Notes
Gas Phase (Implicit Solvent Model)~44.4High energy barrier without solvent assistance.
Cyclohexane (Implicit Solvent Model)~46.2Non-polar solvent offers little stabilization.
Water (Implicit Solvent Model - PCM)~44.4Implicit model shows limited effect.
Water (Explicitly Assisted)~41.3A single water molecule actively lowers the barrier. nih.gov
Methanol (Explicitly Assisted)~39.3Methanol shows slightly better catalytic effect than water in this model. nih.gov

Biological Activities and Molecular Mechanisms of N 2 Methylpropyl Glycine and Its Analogs

Contribution to Peptide Biosynthesis and Structural Integrity

The modification of amino acids by N-alkylation is a strategic tool in peptide chemistry to enhance specific properties of synthetic peptides. N-(2-Methylpropyl)glycine, as an N-alkylated amino acid, can be incorporated into peptide chains to confer desirable characteristics.

In modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), the temporary protection of the N-terminus of an amino acid is crucial to ensure controlled, stepwise elongation of the peptide chain. The most widely used protecting group for this purpose is the fluoren-9-ylmethoxycarbonyl (Fmoc) group. nih.gov The synthesis of a peptide incorporating this compound would typically involve the use of an Fmoc-protected derivative, such as Fmoc-Gly-N-(2-methylpropyl).

The Fmoc group is attached to the nitrogen atom of the amino acid, in this case, this compound. This protection prevents the amino group from reacting out of turn during the coupling of the subsequent amino acid in the sequence. luxembourg-bio.compeptide.com The Fmoc group is stable under the conditions required for peptide bond formation but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). chempep.com This deprotection step liberates the N-terminal amine, allowing it to be coupled with the carboxyl group of the next Fmoc-protected amino acid in the sequence. youtube.com This iterative cycle of deprotection and coupling is the foundation of Fmoc-based SPPS. nih.gov

The use of Fmoc-protected N-alkylated amino acids like Fmoc-Gly-N-(2-methylpropyl) allows for their precise incorporation into a peptide sequence, enabling the synthesis of peptides with modified backbones.

The introduction of an alkyl group, such as the 2-methylpropyl group, onto the backbone amide nitrogen of a peptide chain has profound effects on its structural and functional properties.

Peptide Conformation: N-alkylation introduces steric hindrance that can restrict the conformational freedom of the peptide backbone. nih.gov This can favor specific secondary structures. For instance, while N-methylation can disrupt the formation of hydrogen bonds necessary for stable alpha-helices and beta-sheets, it can promote the adoption of other conformations like the polyproline II (PPII) helix. nih.govnih.gov The presence of the bulkier 2-methylpropyl group would be expected to have an even more pronounced effect on the accessible conformations. By influencing the peptide's three-dimensional shape, N-alkylation can fine-tune its binding affinity and specificity for biological targets. nih.gov

Proteolytic Stability: Peptides are often susceptible to degradation by proteases, which limits their therapeutic potential. N-alkylation can significantly enhance proteolytic stability. ub.edu Proteases recognize and cleave specific peptide bonds. The presence of an N-alkyl group can sterically hinder the approach of the protease to the scissile bond, thereby preventing cleavage. This increased resistance to enzymatic degradation can prolong the half-life of peptide-based drugs in the body. pnas.org

Membrane Permeability: A major hurdle for the therapeutic application of peptides is their poor ability to cross cell membranes. unc.edu N-alkylation is a well-established strategy to improve the membrane permeability of peptides. ub.edunih.gov This improvement is attributed to a combination of factors. The replacement of the amide proton with an alkyl group reduces the number of hydrogen bond donors, which in turn decreases the desolvation penalty associated with moving from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane. unc.eduacs.org Furthermore, N-alkylation can favor conformations that shield the polar backbone, presenting a more hydrophobic surface to the membrane. pnas.orgnih.gov

PropertyEffect of N-Alkylation (e.g., with 2-Methylpropyl group)
Conformation Restricts conformational freedom, can favor specific secondary structures like the polyproline II helix.
Proteolytic Stability Increases resistance to enzymatic degradation by sterically hindering protease access.
Membrane Permeability Enhances the ability to cross cell membranes by reducing hydrogen bond donors and promoting hydrophobic conformations.

Neurobiological Modulation and Underlying Mechanisms

Glycine (B1666218) itself is a key neurotransmitter in the central nervous system (CNS), acting as both an inhibitory neurotransmitter and a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors. nih.gov The modification of the glycine structure, as in this compound, raises the possibility of altered interactions with these neurobiological targets.

The NMDA receptor is critically involved in synaptic plasticity, a fundamental mechanism for learning and memory. nih.govresearchgate.netijbcp.com For the NMDA receptor to be activated, it requires the binding of both glutamate (B1630785) and a co-agonist, which is typically glycine or D-serine. mssm.edu Therefore, modulating the availability of the co-agonist at the glycine binding site of the NMDA receptor is a potential strategy for enhancing cognitive function. jwatch.orgnih.gov Studies have shown that increasing glycine levels can, in some cases, improve memory and attention. jwatch.orgnih.gov While direct studies on this compound are lacking, its structural similarity to glycine suggests it could potentially interact with the glycine binding site on the NMDA receptor, although the bulky 2-methylpropyl group would likely alter its affinity and efficacy compared to glycine itself.

The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters. nih.gov Glycine Transporter 1 (GlyT1) is a key protein responsible for the reuptake of glycine from the synapse, thereby controlling the level of glycine available to act on NMDA receptors. nih.govpatsnap.com Inhibition of GlyT1 leads to an increase in extracellular glycine concentrations, which in turn enhances NMDA receptor function. patsnap.commedchemexpress.com This has led to the investigation of GlyT1 inhibitors as potential therapeutic agents for conditions associated with NMDA receptor hypofunction, such as schizophrenia. nih.govresearchgate.net

An N-alkylated glycine analog like this compound could potentially interact with GlyT1. Depending on its binding affinity, it could act as an inhibitor, a substrate, or have no effect. If it were to act as a competitive inhibitor of GlyT1, it could increase synaptic glycine levels and potentiate NMDA receptor activity. The specific nature of this interaction would need to be determined through experimental studies.

TargetPotential Interaction of this compoundPotential Outcome
NMDA Receptor Binding to the glycine co-agonist site.Modulation of receptor activation, potentially influencing learning and memory.
Glycine Transporter 1 (GlyT1) Inhibition of glycine reuptake.Increased synaptic glycine levels, leading to enhanced NMDA receptor function.

Anti-Cancer and Drug Resistance Reversal Mechanisms

Recent research has highlighted the importance of glycine metabolism in the proliferation of cancer cells. nih.govnih.gov Some cancer cells exhibit a high demand for glycine, making the pathways involved in glycine synthesis and transport potential targets for anti-cancer therapies. nih.gov Dietary glycine has been shown to inhibit tumor growth, possibly through anti-angiogenic effects and by modulating the immune response. researchgate.netmdpi.com

Given that this compound is a glycine derivative, it is conceivable that it could interfere with glycine metabolism in cancer cells. For example, it might compete with glycine for transport into the cell or for utilization by enzymes involved in glycine-dependent metabolic pathways. However, there is currently a lack of direct experimental evidence to support the anti-cancer activity of this compound.

The phenomenon of multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. nih.gov MDR is often mediated by the overexpression of efflux pumps that actively transport chemotherapeutic drugs out of cancer cells. Some compounds have been shown to reverse MDR by inhibiting these pumps or by other mechanisms. nih.govnih.gov While there is no specific research linking this compound to the reversal of drug resistance, the exploration of novel chemical entities for this purpose is an active area of research.

Modulatory Effects on P-glycoprotein (P-gp) Activity in Multidrug Resistance

Multidrug resistance (MDR) presents a significant challenge in the effective chemotherapeutic treatment of cancer. mdpi.comnih.gov A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp). mdpi.comnih.gov P-gp functions as an energy-dependent efflux pump, actively extruding a wide array of structurally diverse anticancer drugs from malignant cells, thereby reducing their intracellular concentration and diminishing their cytotoxic efficacy. rsc.orgnih.gov This action has led to P-gp being a validated target for overcoming MDR, with a major strategy involving the co-administration of P-gp inhibitors alongside chemotherapeutic agents to restore drug sensitivity. mdpi.comnih.gov

The general approach to developing P-gp modulators has been to identify compounds that either compete with anticancer drugs for transport or act as direct inhibitors of the pump's function. nih.gov While numerous compounds have been investigated, success has been limited by issues of toxicity and adverse pharmacokinetic interactions. nih.gov Research has demonstrated that direct interaction with the transporter is key to inhibiting its function. For instance, studies with purified, reconstituted P-gp have shown that certain noscapine (B1679977) derivatives can directly engage with the transporter to inhibit its efflux capabilities. nih.gov Similarly, derivatives of D-α-Tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) have been shown to display high binding affinities with P-gp, blocking ATP binding sites and thus inhibiting its function. rsc.org

While specific studies on the direct modulatory effects of this compound on P-gp activity are not extensively documented, the principles of P-gp inhibition suggest that N-substituted glycine analogs represent a class of molecules with potential in this area. The structural characteristics of P-gp inhibitors, often involving specific hydrophobic and hydrophilic balances, indicate that modifications to the glycine backbone could yield compounds that interact with the transporter's complex binding sites. rsc.orgnih.gov The exploration of N-substituted glycines, by systematically altering the side chain, could lead to the identification of novel chemotypes for P-gp inhibition or for evading efflux, thereby overcoming multidrug resistance in cancer cells. plos.org

Targeted Delivery and Binding Affinity Enhancement in Peptide Therapeutics for Cancer

Peptide-based therapeutics, including peptide-drug conjugates (PDCs), are an advancing class of targeted cancer therapies that leverage short amino acid sequences to deliver cytotoxic payloads specifically to tumor cells. nih.govnih.gov This targeted approach aims to enhance therapeutic efficacy while minimizing the systemic toxicity associated with conventional chemotherapy. nih.gov The effectiveness of a therapeutic peptide is highly dependent on its physicochemical properties, such as net charge, hydrophobicity, and secondary structure, which influence its stability, specificity for cancer cells, and ability to penetrate cell membranes. nih.govroyalsocietypublishing.org

A critical strategy for optimizing these properties is the modification of the peptide backbone with non-natural or substituted amino acids. royalsocietypublishing.org Incorporating such modified residues can profoundly alter a peptide's conformation and bioactivity. This compound, an N-substituted glycine (also known as a peptoid monomer), can be incorporated into a peptide sequence to introduce an isobutyl side chain. This modification impacts the peptide's characteristics in several ways:

Conformational Changes: The absence of a hydrogen atom on the amide nitrogen in N-substituted glycines removes a key hydrogen bond donor, altering the peptide's folding and conformational flexibility. This can lead to more stable secondary structures or unique conformations that may enhance binding affinity to specific cancer cell surface receptors. nih.gov

Enhanced Stability: The modification can confer resistance to enzymatic degradation, improving the peptide's stability and circulation half-life in vivo. royalsocietypublishing.org

By strategically incorporating this compound or similar N-substituted amino acids, peptides can be engineered for improved therapeutic indices. These modifications can lead to enhanced binding affinity for tumor-specific targets and more efficient cellular uptake, ultimately resulting in a more potent and targeted anticancer effect. nih.govroyalsocietypublishing.org This approach is part of a broader effort to rationally design next-generation PDCs that overcome the limitations of earlier therapies. nih.govmdpi.comresearchgate.net

PropertyEffect of Incorporating this compoundTherapeutic Implication in Cancer Peptides
Hydrophobicity Increases the overall hydrophobicity of the peptide. royalsocietypublishing.orgEnhances interaction with and disruption of cancer cell membranes. royalsocietypublishing.org
Conformation Alters backbone flexibility and potential secondary structures due to loss of amide hydrogen. nih.govCan improve binding specificity and affinity to tumor-associated receptors. nih.gov
Stability Can increase resistance to proteolytic degradation. royalsocietypublishing.orgImproves peptide half-life in circulation, allowing for better tumor accumulation. nih.gov
Targeting Modifies physicochemical properties to favor interaction with the tumor microenvironment. nih.govEnhances targeted delivery of cytotoxic payloads and reduces off-target effects. nih.gov

Antimicrobial Properties and Potential Roles in Plant Defense Mechanisms

Certain derivatives of glycine have been identified as possessing antimicrobial properties. Research indicates that this compound (also known as N-isobutylglycine) may exhibit antimicrobial activity, although extensive studies are needed to confirm and characterize this effect. The broader class of glycine derivatives has shown promise in this area; for example, Glycine, N-(m-anisoyl)-methyl ester, isolated from Pseudomonas aeruginosa, demonstrated distinct antibacterial force. acs.org Furthermore, self-assembled films of glycine-histidine dipeptides decorated with silver nanoparticles have shown significant antibacterial activity against both Gram-negative and Gram-positive bacteria. researchgate.net Methanolic extracts of Glycine max (soybean) have also been shown to possess antibacterial effects against various pathogenic bacteria. unimi.it

In the context of botany, glycine and its derivatives play a significant role in plant defense and stress tolerance. Glycine betaine (B1666868), a methylated derivative of glycine, is a well-studied osmoprotectant that accumulates in numerous plant species in response to abiotic stresses like drought, salinity, and extreme temperatures. insights.bio The mechanisms by which glycine betaine enhances plant resilience are multifaceted:

Osmoregulation: It helps maintain cellular water balance under osmotic stress.

Protection of Cellular Machinery: It stabilizes the structures of proteins and enzymes and protects the photosynthetic apparatus from stress-induced damage. insights.bio

Detoxification of Reactive Oxygen Species (ROS): Glycine betaine plays a crucial role in scavenging ROS, which are produced in excess during stress conditions and can cause significant oxidative damage to cells. insights.bio By modulating ROS scavenging mechanisms, it helps alleviate oxidative stress.

The accumulation of glycine betaine is an adaptive response that enhances a plant's ability to withstand harsh environmental conditions. insights.bio While the specific role of this compound in plant defense has not been elucidated, the established functions of related glycine derivatives suggest a potential, yet unexplored, involvement in similar protective pathways.

Enzyme Inhibition and Prodrug Activation Mechanisms (for glycine derivatives)

Glycine derivatives have been widely explored as modulators of enzyme activity and as key components in prodrug strategies.

Enzyme Inhibition: As structural analogs of the endogenous amino acid, glycine derivatives can act as inhibitors for various enzymes and transporters. A prominent example is the inhibition of glycine transporters (GlyT), which are involved in regulating glycine concentrations in the central nervous system. Competitive inhibitors, such as sarcosine (B1681465) and its derivatives, are designed to occupy the glycine binding sites (S1 and S2) on the transporter, thereby blocking glycine reuptake and modulating neurotransmission. The mechanism of inhibition often involves the formation of hydrogen bonds and salt bridges with key residues within the binding pocket of the enzyme or transporter.

Prodrug Activation Mechanisms: The prodrug concept involves chemically modifying a pharmacologically active agent to create an inactive or less active compound that, after administration, is converted into the parent drug through enzymatic or chemical reactions. nih.gov Glycine is frequently used as a "promoiety" in this strategy to overcome undesirable properties of a parent drug, such as poor water solubility, low permeability, or significant side effects. nih.gov

The activation of glycine-based prodrugs typically relies on enzymatic cleavage. Esters and amides are the most common linkages used to connect glycine to a parent drug. nih.gov These bonds are designed to be stable during absorption but are susceptible to hydrolysis by ubiquitous enzymes in the body:

Esterases: Ester-linked prodrugs are cleaved by esterases found in the blood, liver, and other tissues, releasing the active drug and glycine. nih.gov

Peptidases/Amidases: Amide-linked prodrugs can be activated by peptidases or amidases. For example, some anticancer prodrugs are designed to be activated by prolidase, an enzyme that is overexpressed in certain cancer cell lines, allowing for targeted drug release. nih.gov

This strategy has been successfully applied to drugs like mefenamic acid, where glycine prodrugs demonstrated enhanced anti-inflammatory and analgesic activity with significantly reduced gastrointestinal toxicity compared to the parent drug. nih.gov The enzymatic conversion releases the active drug at the desired site, improving its therapeutic profile. nih.gov

Free Radical Scavenging and Antioxidant Mechanisms (e.g., N-(2-Mercaptopropionyl)-glycine)

N-(2-Mercaptopropionyl)-glycine (MPG), also known as Tiopronin, is a well-characterized analog of glycine that functions as a potent antioxidant and free radical scavenger. nih.govmdpi.com Its mechanism of action is primarily attributed to the thiol (-SH) group within its structure, which can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS). nih.gov ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can cause significant oxidative damage to cellular components, including lipids, proteins, and DNA, a process implicated in various forms of tissue injury. royalsocietypublishing.org

The antioxidant activity of N-(2-Mercaptopropionyl)-glycine involves several interconnected mechanisms:

Direct Radical Scavenging: As a diffusible antioxidant, it directly quenches free radicals, preventing them from initiating damaging chain reactions. nih.govmdpi.com Studies have shown its effectiveness in scavenging oxygen free radicals formed during ischemia-reperfusion injury. royalsocietypublishing.org

Reduction of Oxidative Stress Markers: Administration of N-(2-Mercaptopropionyl)-glycine has been shown to significantly reduce levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative stress.

Enhancement of Endogenous Antioxidant Systems: It helps restore the levels of the body's natural antioxidant enzymes. Research in a model of neuropathic pain demonstrated that Tiopronin significantly increased the levels of superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), which are crucial for detoxifying ROS.

These actions collectively contribute to its ability to protect tissues from oxidative damage and reduce inflammation, as evidenced by its capacity to lower myeloperoxidase activity in models of colonic injury. nih.govnih.gov

ParameterFinding Related to N-(2-Mercaptopropionyl)-glycine (Tiopronin)Reference
Primary Mechanism Acts as a thiol-containing, diffusible antioxidant and free radical scavenger. nih.govmdpi.com nih.gov, mdpi.com
Effect on ROS Scavenges oxygen free radicals, particularly those formed during reperfusion after ischemia. royalsocietypublishing.org royalsocietypublishing.org
Lipid Peroxidation Significantly reduces levels of malondialdehyde (MDA), a marker of oxidative stress.
Endogenous Antioxidants Increases levels of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).
Inflammatory Markers Relieves myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration and inflammation. nih.govnih.gov nih.gov, nih.gov

Pharmacological and Therapeutic Applications of N 2 Methylpropyl Glycine Derivatives

Design and Development of Peptide-Based Therapeutics

The integration of N-(2-Methylpropyl)glycine and similar N-substituted glycine (B1666218) derivatives into peptide structures is a key strategy in modern drug design. These modified amino acids are building blocks for "peptoids," a class of peptide mimics that are resistant to proteolytic degradation. researchgate.net The defining structural feature of a peptoid is that the side chain, in this case, the isobutyl group, is attached to the backbone nitrogen atom rather than the alpha-carbon. researchgate.netnih.gov This alteration confers significant advantages, including increased stability in biological systems and potentially improved cell membrane permeability, making peptoids promising candidates for therapeutic development. researchgate.net The synthesis of peptoid oligomers is straightforward, allowing for the introduction of a wide variety of functional groups and the creation of diverse chemical libraries for screening. nih.govscispace.com

Applications in Oncological Therapies, including Tumor-Specific Targeting

Peptide-based therapeutics are a growing class of anticancer agents valued for their high specificity and efficacy compared to small molecules. mdpi.com A primary strategy in this area is the development of peptide-drug conjugates (PDCs), which consist of a tumor-targeting peptide, a linker, and a potent cytotoxic payload. mdpi.comnih.gov This modular design allows for the selective delivery of chemotherapy agents directly to cancer cells, minimizing systemic toxicity. mdpi.comnih.gov

The stability and targeting efficiency of the peptide component are critical for the success of a PDC. Peptides composed of natural amino acids are often susceptible to rapid degradation by proteases in the body. nih.gov The incorporation of this compound to create peptoid-based PDCs is a rational approach to overcome this limitation. The peptoid backbone is not recognized by common proteases, which can significantly extend the molecule's half-life in circulation, allowing more time for it to reach the tumor site. researchgate.net Furthermore, the isobutyl side chain can influence the conformational properties of the peptide, potentially leading to more precise binding to tumor-specific cell surface receptors. nih.govrsc.org These receptors, which are overexpressed on cancer cells, serve as molecular addresses for targeted delivery. rsc.org

Component of Peptide-Drug Conjugate (PDC)FunctionPotential Enhancement by this compound
Homing PeptideBinds to specific receptors on tumor cells to ensure targeted delivery. nih.govIncreased proteolytic stability leads to a longer circulation time and improved tumor accumulation. The isobutyl group can be part of the binding motif.
LinkerConnects the peptide to the cytotoxic drug; can be designed to release the drug under specific conditions within the tumor microenvironment. mdpi.comThe peptoid structure does not directly alter the linker but ensures the integrity of the overall molecule until it reaches the target.
Cytotoxic PayloadA potent drug that kills the cancer cell upon release. nih.govEnhanced delivery and targeted release can increase the therapeutic window of the payload, improving efficacy while reducing side effects.

Therapeutic Strategies for Metabolic Disorders

Peptide hormones play a crucial role in regulating metabolism, and their synthetic analogues are key therapeutics for diseases like type 2 diabetes and obesity. bachem.comnih.gov A prime example is the development of agonists for the glucagon-like peptide-1 (GLP-1) receptor. nih.govnih.gov Native GLP-1 has a very short half-life due to rapid degradation by the enzyme dipeptidylpeptidase IV (DPP-IV). scispace.com

A major focus of drug development has been to create GLP-1 analogues with improved stability and prolonged action. bachem.com Research has shown that modifying the N-terminal amino acids of GLP-1 can confer resistance to DPP-IV. For instance, replacing the natural alanine (B10760859) at position 2 with glycine has been demonstrated to create a completely stable analogue. scispace.com This provides a strong rationale for using N-substituted glycines, such as this compound, in the design of novel GLP-1 receptor agonists. The N-isobutyl group would not only prevent recognition by DPP-IV but also add a hydrophobic character that could enhance binding to the receptor or improve the pharmacokinetic profile of the peptide. nih.gov This strategy of N-terminal modification is being explored to develop next-generation oral peptide therapeutics for metabolic diseases. google.com

Optimization of Drug Efficacy through Enhanced Binding Affinity and Specificity

The therapeutic effect of a peptide drug is contingent on its ability to bind to its biological target with high affinity and specificity. The incorporation of this compound into a peptide sequence can significantly influence these binding properties. By moving the side chain from the α-carbon to the backbone nitrogen, the conformational freedom of the peptide backbone is altered. nih.gov This can pre-organize the peptide into a specific three-dimensional structure that is optimal for binding to a target receptor or enzyme active site. researchgate.net

The isobutyl side chain of this compound is nonpolar and hydrophobic. This property can be leveraged to enhance binding to hydrophobic pockets on a target protein, potentially increasing both affinity and specificity. researchgate.net Furthermore, replacing a standard glycine with an N-substituted version like N-isobutylglycine can be a powerful tool in structure-activity relationship (SAR) studies. For example, in a bicyclic peptide inhibitor, replacing a glycine that has a positive phi (ϕ) dihedral angle when bound to its target with a D-amino acid (which favors this angle) improved both activity and stability. nih.gov A similar principle applies to N-substituted glycines, where the specific steric and electronic properties of the N-isobutyl group can be used to fine-tune the peptide's conformation for optimal target engagement. nih.gov This approach allows for the rational design of peptides with superior efficacy and reduced off-target effects. nih.gov

Emerging Applications in Neurodegenerative Disease Research

A significant challenge in treating neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and ischemic stroke is the delivery of therapeutic agents across the blood-brain barrier (BBB). nih.gov Glycine itself has demonstrated neuroprotective effects, in part by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the excitotoxicity that follows an ischemic event. nih.gov However, glycine's utility is limited by its poor permeability across the BBB. nih.gov

Interventional Strategies for Psychiatric Disorders (e.g., Schizophrenia)

A leading hypothesis for the pathophysiology of schizophrenia involves the hypofunction of the NMDA receptor. nih.govnih.gov For this receptor to be activated, it requires not only the binding of glutamate (B1630785) but also a co-agonist, which is typically glycine. nih.gov Therefore, a therapeutic strategy is to increase the concentration of glycine at the synapse to enhance NMDA receptor function. nih.gov This can be achieved by inhibiting the glycine transporter type 1 (GlyT1), which is responsible for clearing glycine from the synaptic cleft. doi.orgnih.gov

The naturally occurring N-substituted glycine, sarcosine (B1681465) (N-methylglycine), is a known GlyT1 inhibitor that has shown some efficacy in clinical trials for schizophrenia. nih.govmdpi.com This provides a strong proof of concept for developing other N-substituted glycine derivatives as potentially more potent and selective GlyT1 inhibitors. nih.govdoi.org Compounds with an this compound core could be designed to interact with the glycine binding site on the transporter. The size and hydrophobicity of the isobutyl group compared to the methyl group in sarcosine could lead to different binding kinetics and selectivity, potentially offering an improved therapeutic profile. doi.org The development of novel, non-sarcosine-based GlyT1 inhibitors is an active area of research, and this compound provides a valuable scaffold for such endeavors. nih.govnih.gov

Therapeutic TargetMechanism of ActionRole of N-Substituted Glycine Derivatives
Glycine Transporter 1 (GlyT1)Inhibition of GlyT1 increases synaptic glycine levels, enhancing NMDA receptor function. nih.govdoi.orgDerivatives like this compound can be designed as inhibitors, with the N-substituent influencing potency and selectivity. nih.govdoi.org
NMDA Receptor Glycine SiteDirectly acting as an agonist or partial agonist at the glycine co-agonist site can enhance receptor activity. nih.govN-substituted glycines can be explored as direct modulators, though this is a less common strategy than GlyT1 inhibition. mdpi.com

Development of Compounds with Antiplasmodial Activities

The rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the deadliest form of malaria, necessitates the discovery of new antimalarial agents with novel mechanisms of action. nih.govnih.gov Research into new chemical scaffolds has identified several classes of compounds where glycine derivatives play a key role.

In one study, a series of imidazolidin-4-one (B167674) derivatives of the antimalarial drug primaquine (B1584692) were synthesized and tested. The results showed that a derivative containing glycine was equipotent to its counterpart containing leucine, an amino acid with an isobutyl side chain structurally related to this compound. dntb.gov.ua This suggests that the presence of a small, hydrophobic group at this position is favorable for antiplasmodial activity. dntb.gov.ua

More direct evidence comes from the development of inhibitors for Plasmepsin II, a parasitic enzyme crucial for hemoglobin degradation. researchgate.net Structure-activity relationship studies of these inhibitors revealed that introducing a small, lipophilic 2-methyl-propyl (isobutyl) group resulted in the most active derivatives. researchgate.net This highlights the importance of the this compound moiety in designing potent antiplasmodial compounds. Further research has explored glycine-derived peptides bearing benzenesulphonamide groups, with several compounds showing promising activity against P. falciparum in vitro and P. berghei in vivo. mdpi.com

Conception of Prodrugs and Advanced Drug Delivery Systems

The therapeutic potential of this compound and its derivatives can be further enhanced through the strategic application of prodrug design and advanced drug delivery systems. These approaches aim to overcome pharmacokinetic and pharmacodynamic barriers, such as poor solubility, limited permeability across biological membranes, and off-target effects. By modifying the parent drug molecule or encapsulating it within a carrier, it is possible to improve its absorption, distribution, metabolism, and excretion (ADME) profile, leading to enhanced efficacy and reduced toxicity.

The development of prodrugs involves the chemical modification of a biologically active compound to form a new molecule that is inactive in its initial form. This new entity is then converted back to the active parent drug within the body, typically through enzymatic or chemical hydrolysis. Amino acids, including glycine derivatives, are often utilized as promoieties in prodrug design to improve the physicochemical properties of the parent drug, such as its solubility and ability to be transported across cellular membranes.

Advanced drug delivery systems utilize various carriers, such as nanoparticles and liposomes, to encapsulate drugs and deliver them to specific sites within the body. This targeted approach can increase the drug concentration at the desired location, thereby enhancing its therapeutic effect while minimizing systemic side effects. These carrier systems can be engineered to control the release of the encapsulated drug, providing sustained therapeutic action over an extended period.

Prodrug Strategies for this compound Derivatives

While specific research on prodrugs of this compound is not extensively documented, the principles of amino acid-based prodrug design can be applied to this compound. The primary functional groups of this compound, the carboxylic acid and the secondary amine, offer sites for chemical modification to create ester or amide linkages.

Ester Prodrugs: The carboxylic acid group of this compound can be esterified with various alcohols or other molecules containing a hydroxyl group. This modification increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes. Once inside the body, esterases can hydrolyze the ester bond, releasing the active this compound. For instance, creating an ester prodrug could improve oral bioavailability by facilitating absorption from the gastrointestinal tract. scirp.orgscirp.org

Amide Prodrugs: The secondary amine of this compound can be acylated to form an amide prodrug. Similar to ester prodrugs, this can alter the physicochemical properties of the parent molecule. Amide prodrugs are generally more stable than ester prodrugs and are cleaved by amidases in the body to release the active drug.

The table below illustrates hypothetical examples of prodrug strategies for a generic this compound derivative.

Prodrug StrategyLinkage TypePotential AdvantageCleavage Mechanism
Alkyl Ester ProdrugEsterIncreased lipophilicity, enhanced membrane permeabilityEsterase-mediated hydrolysis
Amino Acid ConjugateAmideTargeted transport via amino acid transportersPeptidase-mediated hydrolysis
PEGylated ProdrugEster or AmideIncreased half-life, reduced immunogenicityHydrolysis

This table presents conceivable prodrug strategies for this compound derivatives based on established principles of medicinal chemistry.

Detailed research on a glycine prodrug of mefenamic acid demonstrated improved analgesic and anti-inflammatory activity with reduced gastrointestinal side effects compared to the parent drug. nih.gov Another study on a glycine-acetaminophen prodrug showed gastroprotective and hepatoprotective effects. nih.gov These examples highlight the potential benefits of utilizing glycine derivatives in prodrug design to enhance the therapeutic profile of various drugs.

Advanced Drug Delivery Systems for this compound Derivatives

Advanced drug delivery systems offer another avenue to optimize the therapeutic application of this compound derivatives. These systems can protect the drug from degradation, control its release, and target it to specific tissues or cells. premierscience.com

Liposomal Formulations: Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. mdpi.comnih.gov For this compound derivatives, which are amino acids, they could be encapsulated within the aqueous core of liposomes. This encapsulation can improve the drug's stability and circulation time, and by modifying the liposome (B1194612) surface with specific ligands, it can be targeted to particular tissues.

Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate the drug. mdpi.com These nanoparticles can be designed to release the drug in a controlled manner, either through diffusion or degradation of the polymer matrix. The surface of these nanoparticles can also be functionalized for targeted delivery. For example, poly(N-acryloyl glycine)-based nanocomposites have been synthesized for controlled drug release applications. researchgate.net

Micellar Formulations: Amphiphilic block copolymers can self-assemble into micelles in an aqueous environment, forming a core-shell structure. The hydrophobic core can carry lipophilic drugs, while the hydrophilic shell provides stability. mdpi.com For derivatives of this compound that are more lipophilic, micelles could be a suitable delivery system.

The following table summarizes potential advanced drug delivery systems for this compound derivatives and their hypothetical advantages.

Delivery SystemCompositionPotential AdvantageRelease Mechanism
LiposomesPhospholipid bilayerImproved stability, targeted delivery, encapsulation of hydrophilic/lipophilic drugsDiffusion, membrane fusion
Polymeric NanoparticlesBiodegradable polymersControlled release, protection from degradation, targeted deliveryDiffusion, polymer degradation
Polymeric MicellesAmphiphilic block copolymersSolubilization of hydrophobic drugs, improved bioavailabilityDisassembly of the micelle

This table outlines potential applications of advanced drug delivery systems for this compound derivatives based on current drug delivery technologies.

The choice of a specific prodrug strategy or drug delivery system would depend on the particular this compound derivative, its intended therapeutic application, and the specific biological barriers that need to be overcome. Further research in this area would be instrumental in fully realizing the therapeutic potential of this class of compounds.

Research Applications Beyond Direct Therapeutic Use

Role as a Precursor and Building Block for Novel Organic Compounds

N-(2-Methylpropyl)glycine is a valuable starting material and structural motif in the synthesis of more complex molecules, particularly in the realm of peptidomimetics and heterocyclic compounds. As an N-substituted glycine (B1666218), it belongs to a class of compounds known as peptoids, which are isomers of peptides. mdpi.comnih.gov In peptoids, the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon, which results in an achiral and flexible oligomeric backbone that is resistant to proteolytic degradation. nih.gov

The synthesis of novel organic structures from N-alkylated glycine derivatives is an active area of research. These compounds can be prepared through methods like the aminolysis of chloroacetic acid with the corresponding alkylamine, in this case, isobutylamine (B53898). mdpi.com Once synthesized, this compound can be incorporated into larger peptide chains or used as a scaffold to build other organic molecules. smolecule.com Its presence influences the conformational properties of the resulting molecules. The general utility of N-substituted glycines as precursors is highlighted by their use in generating diverse combinatorial libraries for drug discovery and in the synthesis of complex macrocycles. nih.govresearchgate.net

The synthesis process for N-substituted glycine derivatives, including the isobutyl variant, is often straightforward and can be achieved through green chemistry principles, for example, by using water as a solvent. nih.govacs.org This accessibility makes this compound and its analogs attractive building blocks for chemists exploring new chemical entities with potential applications in medicine and various other fields. smolecule.comnih.gov

Table 1: Examples of Organic Synthesis Applications for N-Substituted Glycines

Application AreaDescriptionKey Feature of N-Substituted Glycine
PeptidomimeticsSynthesis of peptide-like molecules (peptoids) with enhanced stability.The N-substitution prevents enzymatic degradation by proteases. mdpi.comnih.gov
Heterocyclic SynthesisUsed as a precursor for creating nitrogen-containing ring structures.The secondary amine and carboxylic acid groups provide reactive sites for cyclization reactions. researchgate.net
Combinatorial ChemistryCreation of large libraries of diverse compounds for screening.The ease of synthesis and the ability to vary the N-substituent allows for high structural diversity. nih.gov
Metal ComplexesActs as a ligand to form coordination complexes with metal ions.The amino and carboxylate groups can chelate metals, creating compounds for catalysis or bio-inorganic studies. nih.govacs.org

Utility in Biotechnology for Protein Engineering and Function Studies

In the field of biotechnology, this compound and other N-substituted glycines are primarily used to create peptoids, which serve as tools for studying and mimicking protein and peptide functions. mdpi.com Because they can emulate the structure and function of natural biopolymers while resisting degradation, peptoids are valuable probes for investigating biological processes. mdpi.com

The incorporation of non-canonical amino acids like this compound into peptides allows researchers to modulate the structure and function of these molecules. smolecule.com This strategy is a cornerstone of protein engineering. For instance, creating nisin-peptoid hybrids, where parts of the antimicrobial peptide nisin are replaced with peptoid residues, has been shown to increase the molecule's stability in vivo while retaining its biological activity. mdpi.com This demonstrates the potential of using N-substituted glycines to enhance the properties of existing bioactive peptides.

Furthermore, the study of how proteins are modified and function benefits from the unique chemical handles that non-natural amino acids can provide. While research on this compound specifically is part of a broader interest, the principle of site-specific incorporation of unique building blocks is well-established. nih.govnih.gov For example, methods have been developed for the precise labeling of proteins at N-terminal glycine residues, enabling detailed studies of protein dynamics, interactions, and functions. nih.govnih.govrsc.org The ability to introduce a specific N-alkylated glycine could similarly allow for targeted modifications to probe protein structure-function relationships.

Table 2: Applications of N-Substituted Glycines in Biotechnology

Biotechnology ApplicationSpecific UseAdvantage Conferred
Protein MimicryDesigning peptoids that mimic the secondary structures of peptides (e.g., helices).Allows for the study of protein-protein interactions with stable, non-degradable molecules. mdpi.comnih.gov
Enhanced BiostabilityCreating hybrid peptides (e.g., nisin-peptoid hybrids) for increased resistance to proteolysis.Improves the half-life and efficacy of bioactive peptides in biological systems. mdpi.com
Probing Protein FunctionIncorporating into peptide sequences to study the impact of structural changes on biological activity.Provides insights into the specific roles of different residues and domains within a protein. smolecule.com
Drug Discovery PlatformsUsing peptoid libraries to screen for inhibitors or modulators of protein function.The diversity and stability of peptoids make them a rich source for identifying new lead compounds. nih.gov

Exploratory Applications in Materials Science for Polymer and Coating Development

The application of this compound and related N-substituted glycines in materials science is an emerging area focused on the creation of novel polymers, often referred to as polypeptoids. lsu.edu These polymers are structural mimics of polypeptides and are prized for their potential biocompatibility and stimuli-responsive characteristics. lsu.edu The key difference from peptides—the side chain's location on the nitrogen atom—prevents the formation of strong hydrogen bond networks along the polymer backbone, which significantly alters their material properties compared to polypeptides. lsu.edu

Research into polypeptoids has demonstrated that the properties of the resulting material can be finely tuned by changing the N-substituent. For example, polymers made from N-propyl glycines have been shown to exhibit thermoresponsive behavior in aqueous solutions, meaning their solubility changes with temperature. acs.org This property is highly desirable for the development of "smart" materials, such as injectable hydrogels for drug delivery or responsive coatings for sensors and medical devices. acs.org

While specific studies on polymers derived exclusively from this compound are not extensively documented, the principles established with similar N-alkyl glycines suggest its potential utility. The isobutyl side chain would confer a specific level of hydrophobicity to the polymer, influencing its solubility, thermal properties, and self-assembly behavior. The utility of the closely related N-methylglycine in polymer applications has been noted, particularly in the functionalization of macrocycles for use in photovoltaics. researchgate.net This indicates a broader potential for N-substituted glycines as building blocks for advanced functional materials.

Analytical and Characterization Methodologies for N 2 Methylpropyl Glycine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic techniques are fundamental in determining the precise atomic arrangement and three-dimensional shape of N-(2-Methylpropyl)glycine. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the carbon-hydrogen framework, while spectrophotometric methods offer quantitative capabilities based on light absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, HSQC, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) techniques are employed to map the connectivity and spatial relationships of atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The isobutyl group gives rise to a characteristic pattern: a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons attached to the nitrogen. The glycine (B1666218) methylene protons appear as a singlet, and the amine proton shows a broad signal. nih.gov

¹³C NMR spectroscopy complements the proton data by identifying the unique carbon environments, including the carboxyl carbon, the two methylene carbons, the isobutyl methine carbon, and the methyl carbons. nih.gov

2D NMR techniques provide further clarity by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds. For this compound, COSY spectra would show strong cross-peaks between the coupled protons within the isobutyl group (e.g., between the CH and both the CH₃ and CH₂ protons), confirming their connectivity. utexas.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. An HSQC spectrum would show correlations between the signals in the ¹H spectrum and the corresponding signals in the ¹³C spectrum, allowing for definitive assignment of each carbon and its attached protons. hmdb.ca

Temperature-dependent NMR studies can also be employed to investigate conformational dynamics, such as the rotation around the C-N bonds, which can be influenced by solvent and temperature. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This interactive table provides expected chemical shift values based on analogous N-alkylated glycine structures.

Group Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) COSY Correlations (with proton at) HSQC Correlation
Isobutyl -CH(CH₃)₂ 1.8 - 2.2 (multiplet) 25 - 30 -CH₂-N, -CH₃ Yes
Isobutyl -CH(CH ₃)₂ 0.9 - 1.1 (doublet) 19 - 22 -CH(CH₃)₂ Yes
Isobutyl-Methylene -CH ₂-N 2.5 - 2.9 (doublet) 55 - 60 -CH(CH₃)₂ Yes
Glycine-Methylene -N-CH ₂-COOH 3.5 - 4.0 (singlet) 45 - 55 None Yes
Carboxyl -COOH 10 - 12 (broad singlet) 170 - 175 None No

Spectrophotometric and Colorimetric Methodologies

While this compound itself does not possess a strong chromophore for direct UV-Vis spectrophotometry in the 200-800 nm range, indirect methods can be developed for its quantification. core.ac.uk These methodologies typically involve a chemical reaction that produces a colored product, where the intensity of the color is directly proportional to the concentration of the analyte.

A common approach for amino acids is derivatization. For secondary amines like this compound, reagents can be used to form a colored complex. For instance, a modified ninhydrin (B49086) test can be employed. While primary amino acids produce a deep purple color (Ruhemann's purple), secondary amines yield a different colored product (often yellow-orange), the absorbance of which can be measured at a specific wavelength.

Another strategy involves complexation reactions. For example, a method developed for the related thiol-containing compound N-(2-mercaptopropionyl)-glycine (MPG) utilizes the reduction of Fe(III) to Fe(II), followed by the complexation of Fe(II) with a chromogenic agent like 2,4,6-tripyridyl-s-triazine (TPTZ) to form a intensely colored complex measured at 593 nm. nih.govnih.govresearchgate.net While this specific redox reaction is not applicable to this compound due to the absence of a thiol group, the principle of using a coupled reaction to generate a measurable colored species remains a viable analytical strategy. nih.gov

Table 2: Principles of Potential Colorimetric Methods for this compound This interactive table outlines the reaction principles for spectrophotometric quantification.

Method Principle Reagent(s) Reaction Measurable Output
Derivatization Ninhydrin Reaction with the secondary amine group. Formation of a yellow-orange colored product.

Chromatographic Separation and Detection Methods

Chromatography is essential for separating this compound from impurities, reaction byproducts, or other components in a mixture. Both high-performance liquid chromatography and gas chromatography are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the separation, identification, and quantification of this compound. sielc.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for amino acids and their derivatives. nih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. google.com The mobile phase often consists of an aqueous buffer (e.g., potassium dihydrogen phosphate) mixed with an organic solvent like acetonitrile (B52724) or methanol (B129727). google.comnih.gov Isocratic elution (constant mobile phase composition) or gradient elution (changing composition) can be employed to achieve optimal separation. sielc.com

Because this compound lacks a significant UV chromophore, detection is typically performed at low wavelengths, such as 200-210 nm. sielc.com For quantitative analysis, a calibration curve is constructed by plotting the peak area of known concentrations of a pure standard against their concentrations. The concentration of this compound in an unknown sample is then determined from this curve. The method is validated for parameters such as linearity, accuracy, and precision. jocpr.com

Table 3: Typical HPLC Parameters for Analysis of N-Alkyl-Glycine Derivatives This interactive table summarizes common conditions for HPLC analysis.

Parameter Description Typical Value/Setting
Column Stationary Phase C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Aqueous Buffer 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5-3.0
Mobile Phase B Organic Modifier Acetonitrile or Methanol
Elution Mode Isocratic or Gradient e.g., 85:15 (A:B) or a gradient from 95:5 to 50:50 over 20 min
Flow Rate Rate of mobile phase delivery 1.0 mL/min
Column Temperature To ensure reproducibility 25 - 40 °C
Detection Wavelength UV at 205 nm

| Injection Volume | Sample amount | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for analyzing volatile compounds. Since amino acids like this compound are non-volatile due to their zwitterionic nature, a derivatization step is required to increase their volatility and thermal stability. nih.govresearchgate.net

A common derivatization procedure involves silylation, where active hydrogens (on the carboxyl and amine groups) are replaced with trimethylsilyl (B98337) (TMS) groups. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert this compound into its volatile di-TMS derivative. nist.govnih.gov

The resulting derivative is then injected into the gas chromatograph, where it is separated from other components on a capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column). hmdb.ca The separated components then enter the mass spectrometer, which serves as the detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for the derivative that confirms its identity.

Table 4: GC-MS Analysis Workflow for this compound This interactive table details the steps involved in derivatization and GC-MS analysis.

Step Procedure Reagents/Conditions Purpose
1. Derivatization Silylation of the analyte. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA); Heat at 60-80°C. To create a volatile and thermally stable TMS-derivative.
2. GC Separation Injection of the derivative onto the GC column. Capillary column (e.g., DB-5ms); Temperature program (e.g., 50°C to 280°C). To separate the analyte derivative from other compounds.

| 3. MS Detection | Ionization and mass analysis. | Electron Ionization (EI) at 70 eV; Scanning a mass range (e.g., m/z 50-500). | To identify the compound based on its mass spectrum and retention time. |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the definitive identification of this compound by determining its molecular weight with high accuracy. Techniques like Electrospray Ionization (ESI) are suitable for analyzing the intact molecule directly from a liquid solution.

In positive-ion ESI-MS, this compound (molecular weight 131.17 g/mol ) is expected to be detected primarily as the protonated molecule, [M+H]⁺, at an m/z of approximately 132.18.

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. The [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID) to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Loss of water ([M+H - H₂O]⁺) from the carboxylic acid group.

Loss of formic acid ([M+H - HCOOH]⁺), a common fragmentation for amino acids.

Cleavage of the isobutyl group ([M+H - C₄H₈]⁺).

Formation of the iminium ion corresponding to the protonated isobutylamine (B53898) fragment.

These characteristic fragmentation patterns allow for the unequivocal identification of this compound, even in complex mixtures. core.ac.uk

Table 5: Predicted ESI-MS Fragmentation of this compound This interactive table shows the predicted parent ion and major fragment ions in positive mode ESI-MS.

Ion Formula of Ion Predicted m/z Proposed Loss/Fragment Structure
Parent Ion [M+H]⁺ C₆H₁₄NO₂⁺ 132.18 Protonated this compound
Fragment 1 C₆H₁₂NO⁺ 114.17 Loss of H₂O
Fragment 2 C₅H₁₂N⁺ 86.11 Loss of HCOOH (formic acid)
Fragment 3 C₅H₁₀NO₂⁺ 116.15 Loss of CH₄

| Fragment 4 | C₄H₁₀N⁺ | 72.12 | Iminium ion from isobutylamine moiety |

Potentiometric Methods for Quantitative Determination in Various Matrices

Potentiometric methods are electrochemical techniques utilized for the quantitative determination of a substance in a solution. These methods rely on measuring the potential difference between two electrodes—an indicator electrode and a reference electrode—under conditions of essentially zero current flow. The potential of the indicator electrode is dependent on the concentration of the analyte in the sample. For this compound, potentiometric titrations represent a robust and accurate method for its quantification in various matrices, including pharmaceutical preparations.

The determination is typically based on the acidic (carboxyl) and basic (amino) functional groups of the glycine structure. In a typical acid-base potentiometric titration, a standard solution of a strong base (e.g., NaOH) is added to a solution containing this compound. The change in pH is monitored using a pH-sensitive glass electrode, and the equivalence point, where the analyte has been completely neutralized, is determined from the resulting titration curve (a plot of potential or pH versus the volume of titrant added).

Research on analogous compounds, such as N-(2-mercaptopropionyl)-glycine (MPG), demonstrates the utility of this approach. researchgate.net In one such study, a commercial silver iodide (AgI)-based membrane electrode was used as the indicator electrode. researchgate.net Direct potentiometry yielded a linear response in the concentration range of 2.0 x 10⁻⁵ to 1.5 x 10⁻³ mol L⁻¹. researchgate.net However, potentiometric titration was identified as the most effective method for determination in pharmaceutical products. researchgate.net The principle can be readily adapted for this compound by titrating its carboxylic acid group with a standard base.

Illustrative Data for Potentiometric Titration of this compound

Volume of 0.1 M NaOH Added (mL)Measured Potential (mV)
0.00-150
2.00-140
4.00-125
6.00-100
8.00-50
9.000
9.5075
10.00200
10.50325
11.00350
12.00365

Note: This table represents hypothetical data to illustrate the expected sigmoidal curve from which the equivalence point (at 10.00 mL) can be determined.

Calorimetric Studies for Thermodynamic Characterization of Interactions (e.g., Protonation)

Calorimetry is a powerful technique for studying the thermodynamic properties of chemical reactions and molecular interactions by directly measuring the heat change (enthalpy, ΔH) associated with a process. For this compound, calorimetric methods, particularly isothermal titration calorimetry (ITC), can provide a complete thermodynamic profile of its interactions, such as protonation or binding to a biological target.

The protonation of the amino group of this compound is a key physicochemical property. Flow calorimetry studies on the parent compound, glycine, have been used to determine the thermodynamic parameters of its protonation. nih.gov In these experiments, the heat generated from titrating a glycine solution with a strong acid or base is measured precisely. nih.gov By combining this with the known heat of ionization for water, the enthalpy of protonation (ΔH) can be calculated. nih.gov Furthermore, these experimental heat data can be analyzed to yield the equilibrium constant (K) and the change in entropy (ΔS) for the reaction. nih.gov

For glycine, the protonation reaction is exothermic at all temperatures and pressures studied. nih.gov As temperature increases, the ΔH and ΔS values become more positive, while the log K values decrease. nih.gov Similar studies on this compound would elucidate how the N-isobutyl substituent influences these fundamental thermodynamic parameters compared to glycine itself.

Thermodynamic Parameters for Glycine Protonation at 298.15 K

Thermodynamic ParameterValue
Equilibrium Constant (log K)9.78
Enthalpy Change (ΔH)-44.5 kJ/mol
Entropy Change (ΔS)1.3 J/(mol·K)

Note: Data derived from studies on glycine to illustrate the parameters obtainable for this compound via calorimetry. nih.gov

Biophysical Techniques for Molecular Interaction Studies

To understand the mechanism of action of this compound, it is crucial to characterize its interactions with biological macromolecules. Several biophysical techniques are available for this purpose, offering label-free and real-time analysis of binding events.

Surface Plasmon Resonance (SPR)

SPR is an optical technique used to monitor molecular interactions in real-time. nih.gov The method involves immobilizing one molecule (the ligand, e.g., a target protein) onto a sensor chip with a thin metal film, while the other molecule (the analyte, e.g., this compound) flows over the surface in a solution. nih.gov Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. nih.gov This signal is directly proportional to the mass accumulating on the surface.

SPR analysis provides a wealth of information, including:

Binding Affinity (KD): The equilibrium dissociation constant, which indicates the strength of the interaction.

Kinetics: The association rate constant (ka) and dissociation rate constant (kd).

Specificity: Determining whether the analyte binds to the intended target or other molecules.

This technique is highly versatile and can be used to study a wide range of interactions, from small molecules binding to proteins to more complex systems like protein-protein interactions. nih.gov

Microscale Thermophoresis (MST)

MST is a powerful biophysical method for quantifying molecular interactions in solution with minimal sample consumption. nih.gov The technique is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is sensitive to changes in a molecule's size, charge, and hydration shell. nih.govuni-muenchen.de

In a typical MST experiment, one binding partner is fluorescently labeled (or its intrinsic fluorescence is used) and kept at a constant concentration. nih.gov The unlabeled binding partner is then titrated in a series of dilutions. The mixtures are loaded into capillaries, and a precise infrared laser creates a microscopic temperature gradient. nih.gov The movement of the fluorescent molecule along this gradient is monitored. When the ligand binds to the fluorescent target, the complex's thermophoretic properties change, resulting in a different movement pattern. nanotempertech.com By plotting the change in the normalized fluorescence against the ligand concentration, a binding curve is generated, from which the dissociation constant (KD) can be accurately determined. nanotempertech.com MST is particularly advantageous for studying interactions under conditions that are challenging for other techniques and can even be performed in complex biological liquids like cell lysates. nih.govyoutube.com

Illustrative MST Binding Data for this compound Interaction with a Target Protein

Ligand Concentration (nM)Normalized Fluorescence (‰)
0.15.2
15.4
106.1
508.5
10010.8
50014.9
100015.8
500016.2

Note: Hypothetical data illustrating a binding event. Fitting this curve would yield the dissociation constant (KD).

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. nih.gov This technique is exceptionally sensitive to the secondary and tertiary structure of chiral molecules, particularly proteins.

While this compound itself is not the primary subject of CD analysis, the technique is invaluable for studying the consequences of its binding to a target protein. If the binding of this compound induces a conformational change in its target protein, this change can often be detected as a shift in the protein's CD spectrum. nih.gov For example, a change in the alpha-helical or beta-sheet content of a protein upon ligand binding would alter the characteristic CD signals in the far-UV region (190-250 nm). nih.gov Therefore, CD serves as a critical tool to determine if the binding event is associated with structural rearrangements in the macromolecular target.

Theoretical and Computational Studies on N 2 Methylpropyl Glycine

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among these, docking simulations are particularly valuable for predicting how a small molecule, or ligand, might bind to a large biological macromolecule.

Prediction of Interactions with Biological Targets (e.g., DNA, Proteins, Receptors)

Molecular docking simulations have been employed to predict the interaction of N-(2-Methylpropyl)glycine with significant biological targets such as Human Serum Albumin (HSA) and DNA. These studies calculate the preferred orientation of the molecule when bound to a target, estimating the strength of the interaction.

In one such study, docking calculations were performed to understand the binding parameters of this compound with DNA and HSA. nih.gov The simulations revealed the binding constant (Kapp) and the change in free energy (ΔG°), which indicate the stability of the molecule-target complex. nih.gov Such computational approaches are crucial in the early stages of drug discovery for screening potential therapeutic agents and understanding their mode of action at the molecular level.

Predicted Binding Parameters of this compound with Biological Targets
Biological TargetBinding Constant (Kapp) (M-1)Free Energy Change (ΔG°) (kcal/mol)
Human Serum Albumin (HSA)Value not specified in sourceValue not specified in source
Calf Thymus DNAValue not specified in sourceValue not specified in source

Note: Specific numerical values for Kapp and ΔG° for this compound were mentioned as calculated but not explicitly provided in the available source material.

Conformational Analysis and Elucidation of Structure-Activity Relationships (SAR)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org The relative stability of these conformers is determined by factors like steric hindrance and torsional strain. libretexts.org By identifying the lowest-energy (most stable) conformations, researchers can predict the most likely three-dimensional shape of this compound.

This information is fundamental to understanding its Structure-Activity Relationships (SAR). SAR studies correlate the chemical structure of a molecule with its biological activity. wikipedia.org The specific 3D shape of a molecule dictates how it can fit into the binding site of a protein or receptor, influencing its biological effect. While specific, detailed conformational analyses for this compound are not extensively documented in the reviewed literature, this approach remains a cornerstone of computational chemistry for rational drug design. wikipedia.orgdrugdesign.org

Quantum Chemical Calculations for Reactivity Prediction and Mechanism Elucidation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.govnih.govmdpi.com These calculations can determine various molecular properties and reactivity descriptors that help in predicting how a molecule will behave in a chemical reaction.

For this compound, DFT calculations have been performed using the B3LYP hybrid functional with a 6-31g(d) basis set to compute several quantum chemical parameters. nih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap between these orbitals (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov Other calculated descriptors like ionization energy, electron affinity, hardness, and softness provide further insights into the molecule's electronic properties and susceptibility to chemical transformation. nih.govdergipark.org.tr

Quantum Chemical Reactivity Descriptors for this compound
ParameterDefinitionPredicted Role
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE)ΔE = ELUMO - EHOMOPredicts chemical reactivity and kinetic stability
Ionization Energy (I)I = -EHOMOEnergy required to remove an electron
Electron Affinity (A)A = -ELUMOEnergy released when an electron is added
Absolute Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution
Chemical Softness (σ)σ = 1/ηReciprocal of hardness, indicates reactivity
Electronegativity (χ)χ = (I + A) / 2Measures the power to attract electrons

Note: The table describes the parameters calculated in the source literature nih.gov. Specific values were not provided in the abstract.

Simulation of Solution-Phase Behavior, including Protonation Pathways and Speciation

Computational studies on glycine (B1666218) and its derivatives are also vital for elucidating protonation pathways. nih.govmdpi.comnih.gov this compound, as an amino acid, can exist in different protonation states (cationic, zwitterionic, anionic) depending on the pH of the solution. Quantum chemical calculations can model the intramolecular proton transfer, for instance, between the amino nitrogen and the carbonyl oxygen. nih.gov These simulations help determine the most stable protonation sites and the energy barriers for proton transfer. nih.govnih.gov This information is crucial for understanding the molecule's speciation—the distribution of different ionic forms—in an aqueous environment, which in turn governs its solubility, stability, and biological interactions.

Advanced Research on N 2 Methylpropyl Glycine Derivatives and Analogs

Comprehensive Exploration of N-Alkylated Glycine (B1666218) Derivatives and their Properties

N-alkylated glycine derivatives are a class of compounds where an alkyl group is attached to the nitrogen atom of the glycine backbone. This modification significantly alters the physicochemical properties of the parent amino acid. The synthesis of these derivatives can be achieved through various methods, including the aminolysis of chloroacetic acid with the corresponding alkylamine. mdpi.commdpi.com

The properties of N-alkylated glycine derivatives are heavily influenced by the nature of the N-alkyl group. Generally, as the length and branching of the alkyl chain increase, so does the lipophilicity of the molecule. This increased lipophilicity can enhance the compound's ability to cross cell membranes. nih.govacs.org For instance, studies on a series of N-substituted glycine derivatives have shown that compounds with longer alkyl chains, such as octylglycine, exhibit higher lipophilicity compared to those with shorter chains like propylglycine. nih.govacs.org

The N-alkylation also impacts the solubility and crystal packing of these derivatives. For example, chloride salts of N-alkylated glycines have been shown to form different hydrogen-bonding networks compared to their nitrate (B79036) salt counterparts, leading to variations in their crystal structures and thermal decomposition profiles. mdpi.commdpi.com

N-Alkyl Glycine DerivativeAlkyl GroupKey Physicochemical PropertiesReference
N-PropylglycinePropylMore soluble than longer chain analogs. nih.govacs.org
N-ButylglycineButylIntermediate lipophilicity. nih.gov
N-(2-Methylpropyl)glycine (N-isobutylglycine)2-Methylpropyl (isobutyl)Increased hydrophobicity compared to linear butyl group. nih.gov
N-OctylglycineOctylHigh lipophilicity, good agent for cell passing. nih.govacs.org
N-Ethylglycinium ChlorideEthylForms centrosymmetric dimers in the solid state. Decomposes endothermically. mdpi.com
N-(n-Propyl)glycinium Nitraten-PropylForms 2D networks through hydrogen bonds. Decomposes exothermically. mdpi.com
Table 1. Physicochemical Properties of Various N-Alkylated Glycine Derivatives.

Peptidomimetics Incorporating this compound and Related Structures

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. N-substituted glycines, often referred to as peptoids when polymerized, are a prominent class of building blocks for peptidomimetics. nih.gov The incorporation of this compound into a peptide backbone introduces a side chain on the nitrogen atom, which has profound effects on the molecule's structure and function.

Design Principles for Conformationally Constrained Analogs (e.g., Type VI β-Turn Mimics)

The conformation of a peptide is crucial for its biological activity. The introduction of N-alkyl groups can impose conformational constraints on the peptide backbone. Specifically, N-substituted glycines can be used to induce specific secondary structures, such as β-turns. A β-turn is a structural motif where the polypeptide chain reverses its direction. There are several types of β-turns, with the Type VI turn being characterized by a cis peptide bond preceding a proline residue.

The design of β-turn mimetics often involves creating rigid scaffolds that mimic the spatial arrangement of the amino acid side chains in a natural turn. nih.govsemanticscholar.org N-alkylated glycines, due to the steric hindrance of the N-substituent, can influence the cis-trans isomerization of the preceding peptide bond. While proline is the archetypal residue in Type VI turns, N-substituted glycines can also be employed to stabilize similar turn structures. The bulky isobutyl group of this compound can favor specific dihedral angles in the peptide backbone, contributing to the formation of a turn-like conformation. Computational modeling and NMR spectroscopy are key tools used to design and validate these conformationally constrained analogs. acs.org

Impact on Proteolytic Stability, Pharmacokinetic Profiles, and Bioavailability

A major drawback of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. The N-substitution in peptidomimetics provides a powerful strategy to overcome this limitation. Since proteases recognize and cleave peptide bonds based on the specific side chains on the α-carbon, moving the side chain to the nitrogen atom renders the backbone resistant to proteolytic cleavage. nih.gov Peptoids, which are polymers of N-substituted glycines, are generally not recognized by proteases and thus exhibit enhanced stability. nih.govresearchgate.net

This increased stability has a direct impact on the pharmacokinetic profile of the molecule, often leading to a longer half-life in the body. Furthermore, the increased lipophilicity imparted by the N-alkyl group can improve the absorption and cell permeability of the peptidomimetic. nih.gov While specific pharmacokinetic data for this compound-containing peptides are not extensively documented in publicly available literature, the general principles of N-alkylation suggest a favorable impact on bioavailability. Strategies to enhance oral bioavailability of peptidergic molecules often involve modifications that increase both metabolic stability and intestinal permeability, and N-alkylation is a key approach in this regard. nih.govbachem.com

Investigation of Cyclic Glycine Derivatives and their Biological Relevance

Cyclization is another strategy employed to improve the properties of peptides and peptidomimetics. Cyclic peptides often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts due to their conformationally restricted nature. eurpepsoc.com Cyclic dipeptides, also known as 2,5-diketopiperazines, are a common class of cyclic peptides found in nature and can be formed from the condensation of two amino acids. mdpi.com

Detailed Structure-Activity Relationship (SAR) Studies of Modified Analogs for Optimized Functionality

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound analogs, SAR studies involve systematically modifying the structure and assessing the impact on a specific biological endpoint.

A notable example is the investigation of antimicrobial peptoids. In a study of peptoids mimicking antimicrobial peptides, N-isobutylglycine was incorporated as a hydrophobic residue. The antimicrobial activity of these peptoids was evaluated against various bacterial strains, and the minimum inhibitory concentration (MIC) was determined. The SAR studies revealed that the type and distribution of cationic and hydrophobic side chains are crucial for antimicrobial potency and selectivity. nih.govresearchgate.netscispace.com

Compound/AnalogModificationBiological Activity (MIC in µg/mL)Reference
Peptoid with N-isobutylglycineIncorporation of Nib as a hydrophobic residueActive against various bacteria, specific MIC values depend on the full sequence. nih.gov
Linear vs. Cyclic PeptoidsCyclization of the peptoid backboneCyclic peptoids generally show enhanced antimicrobial activity compared to linear counterparts. nih.gov
Varying Cationic ResiduesSubstitution of cationic N-substituted glycinesThe type of cationic group (e.g., N-(4-aminobutyl)glycine) significantly impacts MIC values. nih.gov
Table 2. Structure-Activity Relationship of Antimicrobial Peptoids Containing N-isobutylglycine (Nib) and Related Analogs.

Another area where this compound derivatives have been explored is in the development of platinum-based anticancer agents. Platinum complexes containing N-isobutylglycine as a ligand have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. researchgate.net SAR studies in this context would involve modifying the isobutyl group or other parts of the complex to optimize anticancer potency and reduce toxicity to normal cells. For instance, the steric and electronic properties of the N-alkyl group can influence the stability and reactivity of the platinum complex, thereby affecting its interaction with biological targets like DNA. mdpi.comnih.govsemanticscholar.org

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling n-(2-methylpropyl)glycine in laboratory settings?

  • Methodological Answer: Implement engineering controls such as local exhaust ventilation and closed systems to minimize exposure. Use personal protective equipment (PPE) including nitrile gloves, safety glasses, and protective clothing. Safety showers and eye baths must be accessible. Respiratory protection (e.g., dust respirators) is required if aerosolization occurs. Regularly review SDS updates for long-term storage risks, as degradation may increase hazards over time .

Q. How can researchers confirm the structural identity of n-(2-methylpropyl)glycine?

  • Methodological Answer: Combine spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to identify peaks corresponding to the methylpropyl group (δ ~0.8–1.2 ppm for methyl protons) and glycine backbone (δ ~3.2–3.8 ppm for α-protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular formula (e.g., C₆H₁₃NO₂) via exact mass matching .
  • Infrared Spectroscopy (FTIR): Detect characteristic amide I (1650–1600 cm⁻¹) and N-H stretching (3300–3500 cm⁻¹) bands .

Q. What are common synthetic routes for n-(2-methylpropyl)glycine derivatives?

  • Methodological Answer: Utilize peptide coupling reagents (e.g., HATU or EDCI) for amide bond formation. Protect the glycine amino group with tert-butoxycarbonyl (Boc) to prevent side reactions. Monitor reactions via thin-layer chromatography (TLC) and purify intermediates using flash chromatography. Final deprotection with trifluoroacetic acid (TFA) yields the free amine .

Advanced Research Questions

Q. How does n-(2-methylpropyl)glycine influence peptide-lipid interactions in membrane environments?

  • Methodological Answer: Employ coarse-grained molecular dynamics (MD) simulations with the MARTINI force field. Assign secondary structures using DSSP analysis. Simulate in lipid bilayers (e.g., POPC/POPG mixtures) at a dielectric constant of 2.5 to mimic hydrophobic environments. Analyze insertion depth, hydrogen bonding, and perturbation of lipid order parameters .

Q. What strategies optimize the yield of n-(2-methylpropyl)glycine-containing peptides during solid-phase synthesis?

  • Methodological Answer:

  • Coupling Efficiency: Use double coupling with DIC/HOBt activation for sterically hindered residues.
  • Solvent Optimization: Employ DMF/DCM mixtures (3:1) to enhance resin swelling.
  • Purity Control: Analyze crude products via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Characterize by LC-MS to confirm mass and detect deletion sequences .

Q. How can researchers resolve contradictions in experimental data regarding the compound’s conformational stability?

  • Methodological Answer: Perform temperature-dependent circular dichroism (CD) spectroscopy to assess secondary structure stability. Compare results with X-ray crystallography or cryo-EM data if available. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model energy barriers for rotameric transitions of the methylpropyl side chain .

Q. What role does n-(2-methylpropyl)glycine play in modulating biological target interactions?

  • Methodological Answer: Conduct surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) to receptors like GPCRs. Pair with molecular docking (AutoDock Vina) to predict binding poses. Validate via alanine scanning mutagenesis to identify critical residues for interaction .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.